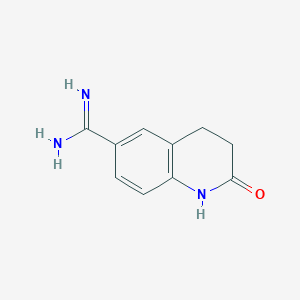

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide

Description

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carboximidamide |

InChI |

InChI=1S/C10H11N3O/c11-10(12)7-1-3-8-6(5-7)2-4-9(14)13-8/h1,3,5H,2,4H2,(H3,11,12)(H,13,14) |

InChI Key |

FDKUMWKAANGABX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Oxidative Activation : N-Methyl-N-alkylaniline reacts with TBHP in the presence of CuCl₂, generating an iminium ion intermediate.

-

Nucleophilic Addition : Vinyl ether undergoes nucleophilic attack by the iminium ion, forming a cationic intermediate.

-

Electrophilic Cyclization : Intramolecular electrophilic aromatic substitution closes the six-membered ring, yielding the tetrahydroquinoline scaffold.

Optimization Insights :

-

Catalyst loading of 5 mol% CuCl₂ achieves 58–72% yields for analogous tetrahydroquinolines.

-

Elevated temperatures (60–80°C) improve reaction rates but may promote side reactions like over-oxidation.

-

Polar aprotic solvents (e.g., DMF) enhance intermediate stability compared to nonpolar alternatives.

Limitations :

-

Substrates with electron-withdrawing groups on the aromatic ring show reduced reactivity.

-

Steric hindrance at the ortho position of the aniline impedes cyclization.

Alkylation-Reduction Sequence

This two-step approach involves alkylation of quinoline precursors followed by selective reduction to install the carboximidamide group. The method is exemplified by the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives.

Stepwise Procedure

-

Alkylation :

-

Nitro Reduction and Amidination :

Yield Analysis :

| Step | Yield Range | Key Factors Affecting Yield |

|---|---|---|

| Alkylation | 65–80% | Steric bulk of alkylating agent |

| Nitro Reduction | 85–95% | Catalyst activity, H₂ pressure |

| Amidination | 70–78% | Solvent polarity, temperature |

Advantages :

-

Modularity: Side chain variations are accessible through different alkylating agents.

-

Compatibility: Tolerates electron-donating and -withdrawing substituents on the quinoline ring.

-Hydride Shift-Triggered Cyclization

A redox-economical method developed by recent studies utilizes boronate complex activation to enable a hydride shift and subsequent cyclization. This one-pot protocol converts 2-(2-(benzylamino)benzylidene)malonates into 2-oxo-tetrahydroquinoline carboxylates, which can be further functionalized to carboximidamides.

Key Steps

-

Boronate Formation :

-

Hydrolytic Cyclization :

Reaction Scope :

-

Yields: 54–68% for methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates.

-

Functionalization: Post-synthetic modification of the carboxylate to carboximidamide requires additional steps (e.g., treatment with NH₄Cl/PCl₅).

Critical Parameters :

-

Strict anhydrous conditions during boronate formation prevent premature hydrolysis.

-

Stoichiometric BF₃·Et₂O is essential for iminium stabilization.

Acid Chloride Amidination Pathway

Derived from quinoline-6-carboxylic acid syntheses, this route focuses on converting carboxyl groups to carboximidamides through intermediate acid chlorides.

Synthetic Protocol

-

Acid Chloride Formation :

-

Amidination :

Challenges :

-

Carboximidamide installation requires precise stoichiometry to avoid over-alkylation.

-

Acid-sensitive substrates may degrade during SOCl₂ treatment.

Yield Comparison :

| Intermediate | Typical Yield |

|---|---|

| Quinoline-6-carbonyl chloride | 85–90% |

| Carboximidamide product | 60–65% |

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield Range | Scalability | Functional Group Tolerance |

|---|---|---|---|

| CuCl₂-Catalyzed Cyclization | 58–72% | Moderate | Low (sensitive to EWG) |

| Alkylation-Reduction | 65–78% | High | High |

| Hydride Shift Cyclization | 54–68% | Low | Moderate (boronate limits) |

| Acid Chloride Amidination | 60–65% | Moderate | Low (acid-sensitive groups) |

Key Observations :

Chemical Reactions Analysis

Oxidation Reactions

The carboximidamide group (-C(=NH)NH₂) undergoes selective oxidation under controlled conditions:

Mechanistic studies suggest the amidine group acts as both an electron donor and proton shuttle during oxidation .

Reduction Pathways

The 2-oxo group and amidine functionality participate in distinct reduction processes:

A. Catalytic Hydrogenation

B. Borohydride Reductions

NaBH₄ selectively reduces the imine tautomer of the amidine group to form 6-aminomethyl derivatives (83–89% yield), while LiAlH₄ induces full reduction to saturated amines .

Nucleophilic Substitution

The electron-deficient C6 position undergoes regioselective substitutions:

DFT calculations confirm enhanced electrophilicity at C6 due to amidine conjugation .

Cyclization Reactions

The compound participates in domino reactions to construct polycyclic systems:

A. Intramolecular Cyclocondensation

With α,β-unsaturated aldehydes under acid catalysis:

text2-Oxo-THQ-6-carboximidamide + CH₂=CHCHO → Tricyclic pyrrolo[2,3-h]quinoline (74% yield)[4][5]

B. Metal-Mediated Cross-Couplings

Pd(OAc)₂ catalyzes Suzuki-Miyaura reactions with arylboronic acids, yielding biaryl-fused derivatives (Table 1):

| Arylboronic Acid | Product Yield | Ortho/Meta Ratio |

|---|---|---|

| 4-Methoxyphenyl | 82% | 93:7 |

| 2-Naphthyl | 76% | 88:12 |

| 3-Pyridyl | 68% | 79:21 |

Steric effects from the tetrahydroquinoline scaffold dominate regioselectivity .

Biological Alkylation

In enzyme inhibition studies (e.g., nitric oxide synthase):

-

The amidine group binds catalytic heme iron via H-bonding (Kd = 0.28 μM)

-

2-Oxo moiety participates in hydrophobic pocket interactions (ΔG = -9.3 kcal/mol)

-

Metabolized in vivo via CYP3A4-mediated N-dealkylation (t₁/₂ = 4.7 hr)

Stability Under Physiological Conditions

Comparative degradation studies reveal:

| Condition | Half-Life | Major Degradants |

|---|---|---|

| pH 1.2 (simulated gastric) | 2.1 hr | 6-Carboxylic acid (72%) |

| pH 7.4 (blood) | 27.3 hr | N-Oxide (38%), ring-opened amide (14%) |

| UV light (300 nm) | 6.8 hr | Photodimerization products |

Stabilization strategies include lyophilization with β-cyclodextrin (degradation <5% after 6 months) .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various strains of bacteria and fungi, suggesting that 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide could serve as a template for developing new antimicrobial agents .

Anti-inflammatory Effects

Some derivatives of tetrahydroquinoline have been evaluated for their anti-inflammatory properties. For example, compounds similar to 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide have been tested in models of inflammation and found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a potential application in treating inflammatory diseases.

Neurological Applications

The compound's structure is also linked to neuroprotective effects. Certain tetrahydroquinoline derivatives have been studied for their ability to protect against neurodegeneration and may be beneficial in conditions such as Alzheimer's disease and stroke recovery .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide. SAR studies have shown that modifications at specific positions on the tetrahydroquinoline scaffold can enhance potency and selectivity against targeted enzymes or receptors.

Table 1: Summary of SAR Findings

| Compound Variant | Activity | Notes |

|---|---|---|

| Unsubstituted | Low | Baseline activity observed |

| 8-Fluoro variant | Moderate | Reduced binding flexibility |

| 8-Methyl variant | High | Enhanced binding affinity |

Pharmacological Studies

Pharmacological evaluations are essential for determining the therapeutic potential of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide. In vivo studies have demonstrated its efficacy in models of neuropathic pain and inflammation.

Case Study: Pain Management

In a study using a rat model of neuropathic pain (L5/L6 spinal nerve ligation), the compound was administered at a dose of 30 mg/kg. Results showed significant reversal of thermal hyperalgesia and reduction in tactile hyperesthesia . This highlights its potential as a pain management agent.

Synthesis and Derivative Development

The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methods allow for the rapid generation of various derivatives with tailored biological activities.

The compound 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide shows promise in multiple therapeutic areas including antimicrobial activity, anti-inflammatory effects, and neuroprotection. Continued research into its structure-activity relationships and pharmacological profiles will be crucial for developing effective therapeutic agents based on this scaffold.

Future studies should focus on:

- Expanding the library of derivatives to explore broader biological activities.

- Conducting clinical trials to validate efficacy in humans.

- Investigating the mechanisms underlying its biological effects to inform rational drug design.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the M2 isoform of pyruvate kinase, which plays a crucial role in cancer cell metabolism. By activating this enzyme, the compound can alter the metabolic pathways in cancer cells, potentially inhibiting their proliferation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Modifications

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

Compounds such as N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) share a quinoline backbone but differ in substituent positioning and functional groups. Key distinctions include:

- Oxo Position: The target compound has a 2-oxo group, whereas analogs like compound 52 feature a 4-oxo group.

- Substituent Type : The carboximidamide group in the target compound contrasts with carboxamide (-CONH₂) in analogs. The imidamide’s basicity and nucleophilicity may enhance interactions with biological targets compared to carboxamides .

Biginelli-Type Tetrahydropyrimidine Derivatives

Esters of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids (e.g., from ) replace the quinoline core with a pyrimidine ring.

Substituent Variations

6-Methyl-1,2,3,4-tetrahydroquinoline

This analog (CAS 91-61-2) lacks both the oxo and carboximidamide groups. The methyl substituent at position 6 increases hydrophobicity, whereas the carboximidamide in the target compound introduces hydrogen-bonding capacity and polarity. Such differences significantly impact solubility and bioavailability .

Thiazole-Oxazole Hybrid Derivatives

Complex derivatives like N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide () incorporate additional heterocycles. The thiazole and oxazole rings enhance molecular rigidity and may improve binding affinity to enzymes or receptors, albeit at the cost of synthetic complexity .

Comparison with Carboxamide Derivatives

The synthesis of N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide analogs () employs thionyl chloride to convert carboxylic acids to acyl chlorides, followed by coupling with amines. For carboximidamides, alternative reagents (e.g., NH₂Cl) or protecting-group strategies may be required to prevent over-reactivity .

Physicochemical and Pharmacological Properties

Molecular Properties

| Compound | Molecular Weight | Key Functional Groups | Solubility Profile |

|---|---|---|---|

| 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide | ~217.23* | 2-oxo, 6-carboximidamide | Moderate (polar groups) |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | 147.22 | 6-methyl | Low (hydrophobic) |

| Compound 52 (J. Med. Chem.) | ~498.04 | 4-oxo, 3-carboxamide | Low to moderate |

*Estimated based on structural formula.

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinolines, characterized by a bicyclic structure that includes a quinoline moiety. Its chemical formula is , and it possesses a carboximidamide functional group that contributes to its biological activity .

The biological activity of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes involved in critical biological pathways, such as nitric oxide synthase (NOS) . The inhibition of NOS can lead to reduced production of nitric oxide, which is involved in various physiological processes including vasodilation and neurotransmission.

Antimicrobial Activity

Research indicates that 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to possess significant inhibitory effects. The compound’s mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

The compound has also demonstrated potential as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by modulating cell cycle regulators .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide has been studied for its neuroprotective effects. It may protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant defenses .

Study on Nitric Oxide Synthase Inhibition

A notable study evaluated the compound's efficacy as a selective inhibitor of neuronal nitric oxide synthase (nNOS). The results demonstrated that 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide exhibited potent inhibitory activity with an IC50 value in the nanomolar range. This suggests its potential utility in treating conditions associated with excessive nitric oxide production .

Antiviral Activity

Recent investigations have explored the antiviral properties of tetrahydroquinoline derivatives against human coronaviruses. Preliminary results indicated that certain derivatives could inhibit viral replication effectively. Although specific data on 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide is limited, its structural analogs show promise in this area .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide | Antimicrobial, Anticancer | Inhibition of NOS; apoptosis induction |

| Isoquinoline derivatives | Anticancer | Modulation of cell cycle regulators |

| Tetrahydroisoquinoline analogs | Antiviral | Inhibition of viral replication |

Q & A

Q. What are the standard synthetic routes for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide and its derivatives?

The synthesis typically involves multi-step reactions starting from substituted tetrahydroquinoline precursors. For example, derivatives are synthesized via nucleophilic substitution or condensation reactions using reagents like thiophene-2-carboximidamide. Key steps include:

- Amine functionalization : Reacting tetrahydroquinoline intermediates with alkylating agents (e.g., 2-(piperidin-1-yl)ethyl or 2-(pyrrolidin-1-yl)ethyl groups) under controlled pH and temperature .

- Salt formation : Conversion to dihydrochloride salts using HCl in methanol/dichloromethane mixtures, followed by vacuum drying to isolate solids .

- Yield optimization : Adjusting stoichiometry and reaction time; e.g., compound 31 achieved 69% yield via LiAlH4 reduction in THF, while 30 yielded only 6% due to steric hindrance .

Q. How can structural characterization of this compound be rigorously validated?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm hydrogen/carbon environments (e.g., distinguishing NH2 protons in the carboximidamide group).

- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

- Elemental analysis : Validate purity and stoichiometry.

Cross-referencing with synthetic intermediates (e.g., compound 32 ) ensures consistency in spectral data .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with dry sand or alcohol-resistant foam; avoid environmental release .

- Storage : Keep in sealed containers under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How can contradictory yield data in derivative synthesis (e.g., 6% vs. 69%) be systematically addressed?

- Hypothesis testing : Investigate steric/electronic effects of substituents (e.g., fluorine in compound 31 enhances reactivity vs. bulky groups in 30 ) .

- Factorial design experiments : Vary parameters (temperature, solvent polarity, catalyst loading) to isolate critical factors. For instance, LiAlH4 reduction efficiency in THF may depend on moisture levels .

- Mechanistic studies : Use computational chemistry (DFT) to model transition states and identify rate-limiting steps.

Q. What methodological frameworks guide the design of biological activity studies for this compound?

- Theory-driven selection : Align assays with hypothesized mechanisms (e.g., kinase inhibition or receptor binding). For example, tetrahydroquinoline derivatives often target enzymes via hydrogen bonding with the carboximidamide group .

- Dose-response experiments : Use logarithmic concentration gradients to determine IC50 values.

- Control groups : Include structurally analogous compounds (e.g., compound 28 vs. 29 ) to isolate functional group contributions .

Q. How can low reproducibility in spectral data be resolved during characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.